N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972351
InChI: InChI=1S/C20H19N5O2/c26-19(13-24-20(27)18-12-21-7-8-22-18)25-9-5-14(6-10-25)16-11-23-17-4-2-1-3-15(16)17/h1-5,7-8,11-12,23H,6,9-10,13H2,(H,24,27)
SMILES:
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide

CAS No.:

Cat. No.: VC14972351

Molecular Formula: C20H19N5O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide -

Specification

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C20H19N5O2/c26-19(13-24-20(27)18-12-21-7-8-22-18)25-9-5-14(6-10-25)16-11-23-17-4-2-1-3-15(16)17/h1-5,7-8,11-12,23H,6,9-10,13H2,(H,24,27)
Standard InChI Key MUBPZLGFDOWNHV-UHFFFAOYSA-N
Canonical SMILES C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CNC(=O)C4=NC=CN=C4

Introduction

Potential Biological Activities

Compounds with indole, pyridine, and pyrazine moieties are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of these rings in a single molecule could potentially enhance or modulate these activities.

Research Findings and Data

While specific research findings on N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide are not available, studies on similar compounds provide insights into potential areas of interest:

Compound TypeBiological ActivityReferences
Indole DerivativesAntimicrobial, Anti-inflammatory
Pyridine DerivativesAnticancer, Antiviral
Pyrazine DerivativesAntimicrobial, Antioxidant

Future Directions

  • Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in sufficient quantities for biological testing.

  • Biological Evaluation: Conducting in vitro and in vivo studies to assess its pharmacological properties and potential therapeutic applications.

  • Molecular Modeling: Using computational tools to predict its binding affinity to various biological targets and understand its mechanism of action.

These steps will be crucial in unlocking the full potential of N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide and similar compounds in the field of medicinal chemistry.

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